molecular formula C6H15ClSi B133512 Tert-butyldimethylsilyl chloride CAS No. 18162-48-6

Tert-butyldimethylsilyl chloride

Cat. No. B133512
Key on ui cas rn: 18162-48-6
M. Wt: 150.72 g/mol
InChI Key: BCNZYOJHNLTNEZ-UHFFFAOYSA-N
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Patent
US05440063

Procedure details

A four-necked flask equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 129.1 g (1.0 mol ) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 58.2 g (0.5 mol) of t-butyldimethylsilane was added dropwise over one hour. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and t-butyldimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.8 g of dimethylchlorosilane and 69.0 g of t-butyldimethylchlorosilane in a yield of 91% and 92%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-:7].[Cl-].[Cl-].[C:10]([SiH:14]([CH3:16])[CH3:15])([CH3:13])([CH3:12])[CH3:11].COC1C=CC=CC=1OC>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[C:10]([Si:14]([CH3:16])([CH3:15])[Cl:7])([CH3:13])([CH3:12])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
129.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
58.2 g
Type
reactant
Smiles
C(C)(C)(C)[SiH](C)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
was kept at 30° C
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05440063

Procedure details

A four-necked flask equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 129.1 g (1.0 mol ) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 58.2 g (0.5 mol) of t-butyldimethylsilane was added dropwise over one hour. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and t-butyldimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.8 g of dimethylchlorosilane and 69.0 g of t-butyldimethylchlorosilane in a yield of 91% and 92%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-:7].[Cl-].[Cl-].[C:10]([SiH:14]([CH3:16])[CH3:15])([CH3:13])([CH3:12])[CH3:11].COC1C=CC=CC=1OC>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[C:10]([Si:14]([CH3:16])([CH3:15])[Cl:7])([CH3:13])([CH3:12])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
129.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
58.2 g
Type
reactant
Smiles
C(C)(C)(C)[SiH](C)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
was kept at 30° C
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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